molecular formula C12H17NaO3S B13730913 Sodium diisopropylbenzenesulphonate CAS No. 28348-54-1

Sodium diisopropylbenzenesulphonate

Cat. No.: B13730913
CAS No.: 28348-54-1
M. Wt: 264.32 g/mol
InChI Key: VTCPSNKXCRXOFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium diisopropylbenzenesulphonate is an organic compound with the chemical formula C12H17NaO3S. It is a white or pale yellow crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. This compound is widely used in various industrial applications due to its surfactant properties, which allow it to reduce surface tension and act as a detergent, emulsifier, and dispersant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diisopropylbenzenesulphonate is typically synthesized through the sulfonation of diisopropylbenzene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation of diisopropylbenzene using sulfur trioxide or oleum as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Sodium diisopropylbenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium diisopropylbenzenesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium diisopropylbenzenesulphonate involves its ability to reduce surface tension and disrupt lipid membranes. This surfactant property allows it to solubilize hydrophobic compounds and enhance the permeability of cell membranes. The compound targets lipid bilayers and proteins, leading to the disruption of cellular structures and the solubilization of membrane-bound components .

Comparison with Similar Compounds

Uniqueness: Sodium diisopropylbenzenesulphonate is unique due to its branched alkyl groups, which provide distinct surfactant properties compared to linear alkylbenzene sulfonates. This branching enhances its solubility in organic solvents and its effectiveness in specific industrial applications .

Properties

CAS No.

28348-54-1

Molecular Formula

C12H17NaO3S

Molecular Weight

264.32 g/mol

IUPAC Name

sodium;2,3-di(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C12H18O3S.Na/c1-8(2)10-6-5-7-11(16(13,14)15)12(10)9(3)4;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1

InChI Key

VTCPSNKXCRXOFS-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)S(=O)(=O)[O-])C(C)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.